5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with phenyl and phenoxy groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-[(3-methylphenoxy)methyl]-N-phenylhydrazine carbothioamide with appropriate reagents under specific conditions. One common method includes heating the reactants under reflux with aqueous sodium hydroxide (NaOH) for several hours. The reaction mixture is then treated with charcoal, filtered, cooled, and acidified with dilute acetic acid to precipitate the product, which is subsequently purified by recrystallization from ethanol .
Chemical Reactions Analysis
5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenyl groups can be replaced by other substituents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl and phenoxy groups may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
- 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 4H-1,2,4-Triazole,3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of phenyl and phenoxy groups in this compound may confer distinct advantages in terms of activity and selectivity .
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3OS/c1-12-6-5-8-14(10-12)21-11-16-18-19-17(22)20(16)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |
InChI Key |
CPAYDZJVZOLVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.